molecular formula C19H28N2O3S B6793740 N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide

N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide

Cat. No.: B6793740
M. Wt: 364.5 g/mol
InChI Key: LFFODXBGUPPCRS-QZTJIDSGSA-N
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Description

N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl-substituted cyclohexane moiety

Properties

IUPAC Name

N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-20-25(23,24)16-11-13-21(14-12-16)19(22)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFODXBGUPPCRS-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(CC1)C(=O)C2CCCCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1CCN(CC1)C(=O)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Moiety: The phenyl-substituted cyclohexane can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (such as N-methylamine), and a ketone (such as cyclohexanone) react to form the piperidine structure.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the piperidine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles (amines, thiols), often under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets, such as proteins and enzymes.

    Materials Science: The compound can be explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring and phenylcyclohexane moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-carboxamide
  • N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-thiol

Uniqueness

N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it different from its carboxamide and thiol analogs, which may have different reactivity and biological activity profiles.

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